molecular formula C9H11N3 B104803 1,3-Dimethyl-1H-indazol-6-amine CAS No. 221681-92-1

1,3-Dimethyl-1H-indazol-6-amine

Cat. No. B104803
M. Wt: 161.2 g/mol
InChI Key: VGABHBLCCIOEOZ-UHFFFAOYSA-N
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Description

The compound of interest, 1,3-Dimethyl-1H-indazol-6-amine, is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound has not been directly studied in the provided papers, but related compounds with similar structural motifs have been synthesized and characterized. These compounds often exhibit interesting chemical and biological properties, making them relevant in various fields such as pharmaceuticals, polymers, and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various strategies, including cyclization reactions and substitutions. For instance, allylic derivatives of triazolo-triazinones were synthesized using an 18-crown-6-ether catalyzed reaction with potassium carbonate and allyl bromide in dry acetone . Similarly, triazolo-triazines were obtained by cyclization of thiosemicarbazide in the presence of nickel nitrate . These methods highlight the versatility of synthetic approaches for constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structures of these compounds are characterized by X-ray crystallography, which reveals the spatial arrangement of atoms within the molecules. For example, a triazolo-triazine derivative crystallizes in the monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions . Another compound, a pyrimidin-amine derivative, forms a two-dimensional supramolecular network through hydrogen bonding . These structural features are crucial for understanding the properties and potential interactions of these molecules.

Chemical Reactions Analysis

The reactivity of these compounds is influenced by their molecular structure. For instance, the presence of amino groups can lead to the formation of hydrogen bonds, as seen in the crystal structures of various derivatives . Additionally, the electron-rich nature of these heterocycles can facilitate nucleophilic addition reactions, as demonstrated by the formation of annulated oxazoles under oxidative conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of hydrogen bonding and pi-stacking interactions can affect the melting points, solubility, and crystal packing of these compounds . Theoretical studies, such as density functional theory (DFT) calculations, provide insights into the electronic structure, including HOMO-LUMO energy gaps and molecular electrostatic potential, which are indicative of chemical reactivity and potential biological activity .

Scientific Research Applications

Multicomponent Synthesis Using 1,3-Dimethyl-1H-indazol-6-amine

An efficient synthesis method for pyridine-pyrimidines using 1,3-dimethyl-6-aminouracil, which relates to 1,3-Dimethyl-1H-indazol-6-amine, has been developed. This method involves a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation. This approach offers significant advantages like easy recovery, reusability, and excellent activity of the catalyst, enhancing the efficiency of synthesizing pyridine-pyrimidines derivatives (Rahmani et al., 2018).

Spectroscopic and X-ray Studies

1,3-Dimethyl-1H-indazol-6-amine has been studied using spectroscopic and X-ray methods to understand its prototropic tautomerism. These studies are crucial for elucidating the structural ambiguity and understanding the photophysical properties of compounds in different solvents (Rana & Chaudhary, 2021).

Experimental and Theoretical Properties Analysis

Research has been conducted on the experimental and theoretical properties of derivatives related to 1,3-Dimethyl-1H-indazol-6-amine. These studies include spectroscopic analyses (NMR, FT-Raman, FT-IR, UV-Visible) and theoretical studies using Density Functional Theory (DFT). Such analyses are crucial for understanding molecular structure, vibrational frequencies, and photophysical properties (Fatima et al., 2021).

Synthesis of 1H-Indazoles

1H-Indazoles, which include 1,3-Dimethyl-1H-indazol-6-amine, have been synthesized through silver(I)-mediated intramolecular oxidative C–H amination. This process is efficient for synthesizing various 3-substituted indazoles, expanding the scope of indazole-based compounds in medicinal chemistry (Park et al., 2021).

Anticancer Agent Synthesis

Research has focused on designing and synthesizing 6-substituted aminoindazole derivatives, including 1,3-Dimethyl-1H-indazol-6-amine, as anticancer agents. These compounds show significant anti-proliferative activity and potential for further development as cancer therapeutics (Hoang et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H302-H315-H320-H335 and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Indazole derivatives have a wide range of pharmacological activities and serve as structural motifs in drug molecules . They have attracted considerable attention from chemists due to their importance as building blocks for many bioactive natural products and commercially available drugs . The bioactivity result and conformance of the physicochemical properties of the synthesized compounds to the “rule of three” for hit-like compounds suggested that 9f was effective and could be used as a hit for the development of novel anticancer agents .

properties

IUPAC Name

1,3-dimethylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGABHBLCCIOEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598314
Record name 1,3-Dimethyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1H-indazol-6-amine

CAS RN

221681-92-1
Record name 1,3-Dimethyl-1H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221681-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-indazol-6-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VH Hoang, NTK Trang, TC Minh, TH Lan… - Bioorganic & Medicinal …, 2023 - Elsevier
Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme mainly responsible for the metabolism of tryptophan to kynurenine. To date, the IDO1 inhibitors have been …
Number of citations: 1 www.sciencedirect.com
XK Zhang, BN Liu, M Liu, DK Liu… - … Section E: Structure …, 2012 - scripts.iucr.org
(IUCr) 1,3-Dimethyl-1H-indazol-6-amine Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT …
Number of citations: 1 scripts.iucr.org
NX Hoang, VH Hoang, HN Luu, T Ngo, D Van Hieu… - RSC …, 2020 - pubs.rsc.org
In the present study, a series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bio-activities. The compounds were initially designed as …
Number of citations: 8 pubs.rsc.org
S Terentjeva, D Muceniece… - Organic Process Research …, 2019 - ACS Publications
The main target of this study was to synthesize reference compounds for HPLC analysis of impurities, produced in Pazopanib synthesis. It is highly desirable that impurity standards are …
Number of citations: 4 pubs.acs.org

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